2-Bromo-5,8-dioxaspirooctane (CAS 1257996-82-9) is a bifunctional spirocyclic building block primarily utilized as a stable, protected equivalent of 3-bromocyclobutan-1-one [1]. Featuring an ethylene acetal protecting group, this compound enables the direct installation of a functionalized cyclobutane moiety onto diverse heterocyclic scaffolds via nucleophilic substitution or cross-coupling without the competing side reactions typical of unprotected cyclobutanones [1]. Its structural configuration provides a robust latent ketone handle, making it a highly valued precursor in medicinal chemistry for synthesizing sp3-rich, conformationally restricted drug candidates with improved metabolic stability [1].
Attempting to substitute 2-Bromo-5,8-dioxaspirooctane with its unprotected parent, 3-bromocyclobutan-1-one, routinely leads to severe yield reductions during basic alkylation or cross-coupling due to base-catalyzed aldol condensations, ring-opening, or polymerization[1]. While chloro-analogs offer higher chemical stability, they exhibit insufficient reactivity for standard SN2 displacements, necessitating harsh conditions that degrade sensitive substrates [1]. Conversely, the iodo-derivative, though highly reactive, suffers from poor shelf-life and light sensitivity, complicating bulk procurement and storage. The ethylene acetal in 2-Bromo-5,8-dioxaspirooctane provides the optimal balance: it cleanly masks the ketone during strongly basic N-alkylations and is readily deprotected under mild acidic conditions to reveal the reactive cyclobutanone for downstream functionalization [1].
In the synthesis of functionalized pyrazoles and pyrrolo-pyridines, the use of 2-Bromo-5,8-dioxaspirooctane enables efficient N-alkylation under basic conditions with typical isolated yields of 33-42% for complex substrates . In contrast, utilizing unprotected 3-bromocyclobutan-1-one under identical conditions results in extensive substrate degradation and near-zero yields of the desired N-cyclobutyl adduct due to competitive enolization and self-condensation . The robust ethylene acetal protection allows the target compound to survive prolonged thermal basic conditions, ensuring reproducible batch-to-batch conversion .
| Evidence Dimension | N-Alkylation Yield (Basic Conditions) |
| Target Compound Data | 33-42% isolated yield (stable to Cs2CO3 at 100 °C) |
| Comparator Or Baseline | Unprotected 3-bromocyclobutan-1-one (<5% yield, extensive degradation) |
| Quantified Difference | >30% absolute yield increase with complete suppression of self-condensation |
| Conditions | Cs2CO3, DMF, 80-100 °C, N-alkylation of pyrazoles/pyrrolo-pyridines |
Procuring the protected acetal is essential for avoiding catastrophic yield losses during the basic coupling steps required to build cyclobutane-fused APIs.
A critical procurement metric for protected synthons is the ease of revealing the reactive functional group without damaging the rest of the molecule. 2-Bromo-5,8-dioxaspirooctane undergoes rapid and clean deprotection to the corresponding cyclobutanone using mild acidic conditions, routinely achieving >90% conversion [1]. This is highly favorable compared to bulkier protecting groups, such as neopentyl glycol acetals, which require harsher, extended acidic reflux that can cleave sensitive amide or ester bonds elsewhere in the intermediate [1].
| Evidence Dimension | Deprotection Efficiency |
| Target Compound Data | >90% conversion under mild conditions (1 M HCl, EtOH, 55 °C) |
| Comparator Or Baseline | Sterically hindered acetals (require >80 °C, strong acid, risking substrate cleavage) |
| Quantified Difference | Near-quantitative recovery at 25 °C lower processing temperature |
| Conditions | 1 M HCl in EtOH, 55 °C, 12 hours |
Mild deprotection conditions prevent the degradation of complex, highly functionalized late-stage intermediates, maximizing overall synthetic throughput.
2-Bromo-5,8-dioxaspirooctane is a stable compound that can be stored at 2-8 °C for extended periods without significant decomposition . In stark contrast, 3-bromocyclobutan-1-one is highly volatile, prone to spontaneous polymerization, and typically requires storage at -20 °C or generation in situ . The conversion of the ketone to the spirocyclic dioxolane increases the molecular weight and eliminates the reactive carbonyl, drastically reducing volatility and improving the safety and reproducibility of handling during scale-up.
| Evidence Dimension | Storage and Handling Stability |
| Target Compound Data | Stable at 2-8 °C, low volatility, >6 months shelf-life |
| Comparator Or Baseline | 3-bromocyclobutan-1-one (requires -20 °C, high volatility, polymerizes) |
| Quantified Difference | Elimination of sub-zero storage requirements and extended shelf-life |
| Conditions | Standard laboratory storage and ambient handling |
Simplifies supply chain logistics and reduces the risk of using degraded reagents in expensive multi-step syntheses.
2-Bromo-5,8-dioxaspiro[3.4]octane is a premier building block for introducing a cyclobutane ring with a latent ketone handle into pharmaceutical intermediates [1]. Following N-alkylation or cross-coupling, the revealed cyclobutanone can undergo reductive amination or Grignard addition, enabling the rapid generation of complex, 3D-rich spirocyclic or substituted cyclobutyl systems that improve the metabolic stability and solubility of drug candidates [1].
Due to its stability under basic conditions, this compound is ideally suited for the late-stage N-alkylation of sensitive heterocycles, such as pyrazoles, pyrrolo-pyridines, and triazoles [2]. It allows chemists to append the protected cyclobutanone motif without risking the base-catalyzed degradation that plagues unprotected cyclobutanone reagents [2].
The compound is specifically utilized in the synthesis of advanced therapeutics, including sodium channel (NaV) modulators [2]. Its ability to act as a reliable alkylating agent ensures reproducible access to key spirocyclic intermediates, streamlining the scale-up of active pharmaceutical ingredients (APIs) for preclinical and clinical evaluation [2].
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